Erinacine A -

Erinacine A

Catalog Number: EVT-1575805
CAS Number:
Molecular Formula: C25H36O6
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3a,5a-Dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde is a natural product found in Hericium erinaceus with data available.
Source

Erinacine A is isolated from the mycelium of Hericium erinaceus. This mushroom has been traditionally used in Asian medicine for its health benefits, particularly in enhancing cognitive function and promoting nerve health. The extraction and isolation processes are critical for obtaining high-purity erinacine A, which is essential for both research and potential therapeutic applications.

Classification

Erinacine A is classified as a cyclic peptide, specifically a bicyclic compound with a complex structure that contributes to its biological activity. Its classification within the broader category of natural products highlights its significance in pharmacognosy and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of erinacine A typically involves fermentation of Hericium erinaceus mycelia under controlled conditions. Various methods have been developed to optimize the yield and purity of erinacine A:

  1. Submerged Fermentation: This method utilizes liquid culture systems where the mycelium is grown in nutrient-rich media. The composition of the medium can significantly influence the production yield.
  2. High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully employed for the efficient separation and purification of erinacine A from other metabolites, achieving high purity levels (over 95%) with minimal solvent use .

Technical Details

The fermentation process generally involves:

  • Medium Composition: Optimal components include glucose, peptone, and magnesium sulfate, with specific pH adjustments to enhance growth and metabolite production.
  • Cultivation Conditions: Temperature and agitation speed are carefully controlled; typical conditions include 25 °C with rotary shaking at 120-200 revolutions per minute for several days .
Molecular Structure Analysis

Structure

Erinacine A has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C17H25N3O4C_{17}H_{25}N_{3}O_{4}, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 345.39 g/mol.
  • Spectroscopic Data: Erinacine A can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), which provide insights into its structural features .
Chemical Reactions Analysis

Reactions

Erinacine A undergoes various chemical reactions that can affect its stability and bioactivity. These reactions include hydrolysis and oxidation, which may occur during extraction or storage.

Technical Details

The stability of erinacine A is influenced by environmental factors such as light exposure and temperature. Proper storage conditions are crucial to maintain its integrity for research and medicinal use.

Mechanism of Action

Process

The neuroprotective effects of erinacine A are primarily attributed to its ability to stimulate the synthesis of nerve growth factor. This action promotes neuronal survival and regeneration, making it a candidate for treating neurodegenerative conditions.

Data

Research indicates that erinacine A enhances neurogenesis in vitro and in vivo, contributing to improved cognitive functions in animal models . Its mechanism involves modulation of signaling pathways related to neuronal health.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Erinacine A is typically a white to off-white powder.
  • Solubility: It is soluble in organic solvents like methanol and ethyl acetate but poorly soluble in water.

Chemical Properties

  • Stability: Erinacine A is sensitive to heat and light; thus, it should be stored in cool, dark conditions.
  • pH Sensitivity: The stability may vary with pH changes in solution, necessitating careful formulation for pharmaceutical applications.

Relevant Data or Analyses

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify erinacine A levels in extracts, ensuring consistent quality control for research purposes .

Applications

Erinacine A has several promising applications:

  • Neuroprotection: It is being studied for its potential role in preventing or treating neurodegenerative diseases.
  • Cognitive Enhancement: Research suggests it may improve memory and cognitive function.
  • Pharmaceutical Development: Erinacine A serves as a lead compound for developing new drugs targeting neurological disorders.
Structural Characterization and Biosynthesis of Erinacine A

Molecular Structure and Classification within Cyathane Diterpenoids

Erinacine A (molecular formula: C₂₅H₃₆O₆; molecular weight: 432.55 g/mol) is a cyathane-type diterpenoid characterized by a highly oxygenated, angularly fused 5/6/7 tricyclic core structure. This scaffold differentiates it from structurally similar valparane or mulinane diterpenoids, which possess distinct ring fusion geometries or oxidation patterns [1] [3]. A defining structural feature of erinacine A is the presence of an α,β-unsaturated aldehyde group at C-12 and a β-D-xylopyranose moiety attached at C-14 via an O-glycosidic bond [5] [8]. The absolute configuration of its seven chiral centers (5R, 6S, 7R, 9S, 11R, 12S, 14R) was resolved through nuclear magnetic resonance (NMR) spectroscopy, notably ROESY correlations, and total synthesis studies, confirming its identity as (+)-erinacine A [5] [7].

Cyathane diterpenoids represent a large family of >170 fungal metabolites, with erinacine A classified as a "neurogenic cyathane" due to its specific nerve growth factor (NGF)-inducing properties. This classification is based on its C-14 xylosylation and C-12 aldehyde functionalities, which are critical for its bioactivity. The compound is biosynthetically derived from geranylgeranyl pyrophosphate (GGPP), with cyatha-3,12-diene serving as the universal precursor for all cyathanes [1] [8].

Table 1: Key Structural Features of Erinacine A and Representative Cyathane Diterpenoids

CompoundCore StructureFunctional GroupsGlycosylationBioactivity Signature
Erinacine A5/6/7 tricyclicC-12 aldehyde, C-6 hydroxylC-14 β-D-xyloseNGF induction, anticancer
Erinacine C5/6/7 tricyclicC-12 carboxylic acid, C-6 hydroxylC-14 β-D-xyloseModerate NGF induction
Scabronine M5/6/7 tricyclicC-12 ketone, C-14 hydroxylNoneNGF-inhibitory activity
Cyathin Q5/6/7 tricyclicC-12 aldehyde, C-14 hydroxylNoneNeurite outgrowth promotion

Biosynthetic Pathways in Hericium erinaceus Mycelia

The biosynthesis of erinacine A occurs exclusively in Hericium erinaceus mycelia, governed by the eri gene cluster—a 20 kb genomic region encoding 15+ enzymes [2] [4]. Heterologous reconstitution in Saccharomyces cerevisiae has elucidated a stepwise pathway:

  • Skeleton Assembly: The diterpene synthase EriG cyclizes GGPP into cyatha-3,12-diene, the universal cyathane precursor [2] [8].
  • Oxidation and Glycosylation:
  • Cytochrome P450 monooxygenase EriI hydroxylates C-14.
  • UDP-glycosyltransferase EriJ attaches xylose to C-14-OH, forming erinacine Q [2].
  • Aldehyde Formation: A pivotal, previously uncharacterized step involves the FAD-dependent oxidase EriM, which catalyzes the oxidation of the C-12 methyl group to an allylic aldehyde, yielding erinacine P [2] [8].
  • Non-Enzymatic Modifications: Erinacine P undergoes spontaneous intramolecular reactions, including dehydration and oxidation, to generate erinacine A [2].

Transcriptomic analyses confirm that eri genes (e.g., eriE, eriG, eriI, eriJ, eriM) are highly expressed in mycelia but downregulated in fruit bodies, explaining the tissue-specific accumulation of erinacines [4]. Substrate composition also modulates biosynthesis—complex media enhance erinacine C yield, while minimal media favor erinacine Q, indicating nutrient-dependent pathway branching [4].

Table 2: Key Enzymes in Erinacine A Biosynthesis

GeneProtein FunctionCatalytic ReactionEffect on Erinacine A Production
eriEGeranylgeranyl diphosphate synthaseGGPP synthesisPrecursor supply rate-limiting
eriGCyathane diterpene synthaseCyclizes GGPP → cyatha-3,12-dieneForms core scaffold
eriICytochrome P450 hydroxylaseC-14 hydroxylation of cyatha-3,12-dieneEnables glycosylation
eriJUDP-xylosyltransferaseAttaches xylose to C-14-OH → erinacine QStabilizes intermediate
eriMFAD-dependent oxidaseOxidizes C-12 methyl → allyl aldehyde (erinacine P)Key step for aldehyde functionality
eriBNADP(H)-dependent reductaseModulates redox state of C-12 groupBalances aldehyde/acid forms

Comparative Analysis of Erinacine A with Related Cyathane Derivatives

Erinacine A exhibits distinct structural and functional differences compared to other cyathane diterpenoids:

  • Erinacine C: Lacks the C-12 aldehyde, instead possessing a carboxylic acid group due to oxidation. This reduces its ability to stimulate NGF synthesis (EC₅₀ >25 μM vs. erinacine A's EC₅₀ = 6.3 μM) and impairs anticancer potency [5] [7].
  • Erinacine Q: The biosynthetic precursor to erinacine A, retains the C-12 methyl group. While less bioactive than erinacine A, it shows significant neurotrophic effects (EC₅₀ = 25.0 μM in PC12 cells) [2] [5].
  • Scabronine M: A non-glycosylated cyathane from Sarcodon scabrosus, inhibits NGF-induced neurite outgrowth due to its C-12 ketone moiety, contrasting erinacine A's stimulatory effects [1] [3].
  • Erinacines Z1/Z2: Recently identified analogues from H. flagellum. Z1 contains a methoxy group at C-11, while Z2 has a free C-11 hydroxyl. Z2 demonstrates 18-fold higher cytotoxicity (IC₅₀ = 0.5 μM against HL-60 cells) than erinacine A, attributed to its enhanced membrane permeability [5] [7].

The C-12 aldehyde and C-14 xylose are indispensable for erinacine A's bioactivity. Removal of the xylose (aglycone form) diminishes NGF induction by >90%, while reduction of the aldehyde to alcohol abolishes anticancer activity, highlighting structure-activity relationship (SAR) dependencies [1] [8].

Table 3: Bioactivity Comparison of Erinacine A and Structural Analogues

CompoundNGF Induction (EC₅₀, μM)Anticancer ActivityKey Structural Determinants
Erinacine A6.3Strong (DLD-1 xenograft suppression)C-12 aldehyde, C-14 xylose
Erinacine C>25Weak (no significant cytotoxicity)C-12 carboxylic acid, C-14 xylose
Erinacine Q25.0Moderate (ROS-dependent apoptosis)C-12 methyl, C-14 xylose
Erinacine Z1Not testedModerate (IC₅₀ = 8.9 μM, HL-60)C-11 methoxy, C-12 aldehyde
Erinacine Z2Not testedPotent (IC₅₀ = 0.5 μM, HL-60)C-11 hydroxyl, C-12 aldehyde
Cyathin Q15.8Strong (in vitro ROS-mediated apoptosis)C-12 aldehyde, no glycosylation

Properties

Product Name

Erinacine A

IUPAC Name

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3

InChI Key

LPPCHLAEVDUIIW-UHFFFAOYSA-N

Synonyms

erinacine A

Canonical SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.